molecular formula C10H9BrN4O2 B1481914 4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098074-35-0

4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1481914
CAS RN: 2098074-35-0
M. Wt: 297.11 g/mol
InChI Key: IVIMTEVRCXPXRU-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazin ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a bromine atom and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazin rings, the bromine atom attached to the pyrazole ring, an ethyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom (which is a good leaving group), the nitrogen atoms in the pyrazole and pyrazin rings (which can act as nucleophiles), and the carboxylic acid group (which can undergo various reactions such as esterification and amide formation) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The bromine atom might increase the compound’s molecular weight and could influence its reactivity .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the target compound, have been used in Sonogashira-type cross-coupling reactions with various alkynes. This process leads to the synthesis of various condensed pyrazoles, demonstrating the compound's utility in creating complex chemical structures (Arbačiauskienė et al., 2011).

Creation of Novel Heterocyclic Products

The compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Potential Anticancer Applications

A series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized using a similar compound, showing potential as agents against A549 lung cancer cells. These compounds were found to inhibit the growth of A549 cells in dosage- and time-dependent manners, indicating potential anticancer applications (Zhang et al., 2008).

Insecticide Intermediate Synthesis

This compound serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis process involves several steps, including bromination and hydrolysis, demonstrating its significance in developing agricultural chemicals (Wen-bo, 2011).

Optical Nonlinearity Studies

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the target compound, have been synthesized and characterized for their optical nonlinearity. These compounds have potential applications in optical limiting, a significant area in photonics and optical materials research (Chandrakantha et al., 2013).

properties

IUPAC Name

4-bromo-2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIMTEVRCXPXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

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